(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid
Overview
Description
“(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C11H18BNO5S . It is used in various chemical reactions and has several applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and unique. It contains two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .
Chemical Reactions Analysis
“this compound” is used in various chemical reactions. Boronic acids, including this compound, are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 287.14 g/mol . More detailed information about its physical and chemical properties was not found in the retrieved sources.
Scientific Research Applications
1. Fluorescence Quenching and Conformational Studies
- Fluorescence Quenching of Boronic Acid Derivatives: Studies on boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, in alcohol environments reveal insights into fluorescence quenching phenomena. This research suggests the presence of different conformers and the formation of intermolecular and intramolecular hydrogen bonding, which could be analogous to the behavior of (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid (Geethanjali et al., 2015).
2. Synthesis and Chemical Properties of Boronic Acid Derivatives
- Formation of Tetraarylpentaborates: Research shows that reactions of certain arylboronic acids can form complex structures like tetraarylpentaborates. This area of study could be relevant for this compound in understanding its potential for forming complex molecular structures (Nishihara et al., 2002).
3. Multifunctional Compounds and Hydrogen Bonding
- Structural Study of Multifunctional Compounds: A study on the structure of multifunctional compounds involving boronic acids and aminophosphonic acids highlights the potential for this compound to be used in similar multifunctional contexts, offering opportunities for diverse applications (Zhang et al., 2017).
4. Food Technology Applications
- Specific Reduction of Fructose: Boronic acids' ability to form esters with diol structures has been investigated for the reduction of fructose in food matrices, an application that could be explored for this compound (Pietsch & Richter, 2016).
5. Catalysis and Chemical Synthesis
- Boronic Acid Catalysis: Research demonstrates the use of boronic acids as catalysts, emphasizing their role in activating hydroxy functional groups for various organic reactions. This could be relevant for catalytic applications of this compound (Hall, 2019).
6. Biomedical Applications
- Drug Delivery Systems: A study on polymeric carriers for boronic acid-containing drugs suggests potential biomedical applications for this compound in drug delivery and therapeutics (Kim et al., 2020).
7. Sensing and Detection
- Boronic Acid Sensors: Boronic acids have been used in the development of sensors for various biological and chemical substances. Research on boronic acid sensors for carbohydrates, L-dopamine, and other substances could guide the use of this compound in sensing applications (Huang et al., 2012).
Future Directions
Borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have seen recent advances in their synthesis . This suggests that there may be future research and development in the synthesis and application of compounds like “(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid”.
Mechanism of Action
Target of Action
Boronic acids, such as “(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid”, are often used in organic chemistry, particularly in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross coupling, which is used to form carbon-carbon bonds - a key process in the synthesis of many organic compounds .
Mode of Action
In the Suzuki-Miyaura coupling reaction, boronic acids act as nucleophiles, reacting with a halide or triflate compound in the presence of a base and a palladium catalyst . The boronic acid donates its organoboron group to the palladium complex, forming a new carbon-carbon bond .
Result of Action
Without specific studies on “this compound”, it’s difficult to predict the exact molecular and cellular effects of this compound’s action. The result of its action in a suzuki-miyaura coupling would be the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of boronic acids. Additionally, factors such as temperature and the presence of other chemicals (e.g., catalysts, bases) can also impact the compound’s behavior .
Properties
IUPAC Name |
[5-(diethylsulfamoyl)-2-methoxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)9-6-7-11(18-3)10(8-9)12(14)15/h6-8,14-15H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUMZSLKWCXUAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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